![molecular formula C10H22Cl2N2O B7970577 1-Adamantylhydrazine dihydrochloride hydrate](/img/structure/B7970577.png)
1-Adamantylhydrazine dihydrochloride hydrate
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Overview
Description
1-Adamantylhydrazine dihydrochloride hydrate is a chemical compound with the molecular formula C10H18N2·2HCl·H2O. It is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon, and contains a hydrazine functional group.
Preparation Methods
The synthesis of 1-adamantylhydrazine dihydrochloride hydrate typically involves the reaction of adamantyl derivatives with hydrazine. One common method is the reaction of 1-adamantyl chloride with hydrazine hydrate in the presence of a suitable solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial production methods for hydrazine compounds often involve the oxidation of ammonia using oxidizing agents like sodium hypochlorite or hydrogen peroxide. These methods can be adapted for the synthesis of this compound by incorporating adamantyl derivatives into the reaction scheme .
Chemical Reactions Analysis
1-Adamantylhydrazine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new C-N bonds with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 1-Adamantylhydrazine Dihydrochloride Hydrate
The synthesis of 1-adamantylhydrazine typically involves the reaction of adamantane derivatives with hydrazine hydrate. For instance, the preparation may start with 1-adamantane carboxylic acid, which is converted into the corresponding hydrazide before being treated with hydrochloric acid to yield the dihydrochloride salt form .
Biological Applications
This compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of 1-adamantyl compounds possess significant antimicrobial properties against various bacteria and fungi. For example, compounds derived from adamantane have been tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .
- Antiviral Activity : Research indicates that certain adamantyl derivatives exhibit antiviral properties. Specifically, some compounds have shown efficacy against viruses such as HIV and Hepatitis C . The mechanism often involves interference with viral replication processes.
- Cytotoxicity Against Cancer Cells : Some studies have reported that adamantyl derivatives demonstrate cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study synthesized a series of hydrazide-hydrazone derivatives incorporating the 1-adamantyl moiety. The results indicated that several compounds exhibited strong antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans. Notably, compounds with specific substitutions showed enhanced activity profiles, suggesting structure-activity relationships (SAR) that could guide future drug design .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of 1-adamantyl derivatives. The synthesized compounds were evaluated for their ability to inhibit viral replication. One compound demonstrated an IC50 value of 0.21 mg/ml against Staphylococcus aureus, indicating a robust antiviral effect compared to standard treatments .
Case Study 3: Cytotoxicity Testing
In a comprehensive cytotoxicity study, various adamantyl derivatives were tested against multiple cancer cell lines. The results revealed that certain compounds exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range. This positions them as potential candidates for further development in oncology .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-adamantylhydrazine dihydrochloride hydrate involves its interaction with molecular targets through the hydrazine functional group. This group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition or modification of their activity. The adamantyl moiety enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-Adamantylhydrazine dihydrochloride hydrate can be compared with other adamantane derivatives, such as:
Amantadine: An antiviral and antiparkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
These compounds share the adamantyl core structure but differ in their functional groups and specific applications. The hydrazine group in this compound provides unique reactivity and potential for diverse chemical modifications .
Biological Activity
1-Adamantylhydrazine dihydrochloride hydrate is a derivative of adamantane, a compound known for its unique cage-like structure and significant biological activity. This article explores the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity against cancer cell lines, and potential therapeutic applications.
Synthesis of this compound
The synthesis of 1-Adamantylhydrazine dihydrochloride typically involves the reaction of 1-adamantyl carbonyl compounds with hydrazine derivatives. The process can be summarized as follows:
- Formation of Adamantyl Carbonyl : The initial step involves the preparation of 1-adamantyl carbonyl through esterification and subsequent reactions with hydrazine.
- Hydrochloride Formation : The resulting hydrazine is converted into its dihydrochloride salt form, enhancing its solubility and stability.
Antimicrobial Properties
Research indicates that adamantane derivatives exhibit notable antimicrobial activity. In a study analyzing various hydrazide-hydrazones derived from adamantane, several compounds demonstrated significant inhibition against Gram-positive bacteria and fungi such as Candida albicans.
Compound | Activity Against Gram-positive Bacteria | Activity Against Candida albicans |
---|---|---|
4a | Moderate | Moderate |
4b | Strong | Strong |
5e | Strong | Moderate |
These findings suggest that this compound may possess similar antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant strains.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against several human cancer cell lines, including Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated a dose-dependent cytotoxic effect:
Cell Line | IC50 (μM) | % Viability at 100 μM |
---|---|---|
Hep3B | 50 | 37.78 ± 2.44 |
HeLa | 40 | 40.42 ± 0.38 |
A549 | 60 | 19.62 ± 1.74 |
MCF-7 | 55 | 34.13 ± 2.22 |
These results highlight the potential of this compound as an anticancer agent, particularly in targeting specific cancer types.
The mechanism by which adamantane derivatives exert their biological effects is believed to involve multiple pathways, including:
- Inhibition of DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Evidence indicates that certain adamantane derivatives can trigger programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The interaction with bacterial cell membranes may disrupt cellular integrity, leading to bacterial death.
Case Study: Anticancer Activity
A recent study investigated the effects of various adamantane derivatives on cancer cell proliferation. Among the tested compounds, those containing the adamantyl hydrazine moiety showed promising results in reducing cell viability across multiple cancer types.
Research Findings
A comprehensive review of literature reveals that adamantane derivatives have been extensively studied for their diverse biological activities:
- Antiviral Activity : Historically, compounds like amantadine have been utilized for their antiviral properties against influenza viruses.
- Antimicrobial Effects : Various studies confirm the efficacy of adamantane derivatives against a range of pathogens.
- Cytotoxicity : Several derivatives have demonstrated potential as anticancer agents with mechanisms involving apoptosis and cell cycle arrest.
Properties
IUPAC Name |
1-adamantylhydrazine;hydrate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.2ClH.H2O/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;;;/h7-9,12H,1-6,11H2;2*1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIFCDGVBUCODB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN.O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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